acetic acid CAS No. 32375-61-4](/img/structure/B1225000.png)

[2-(Acetylamino)phenyl](oxo)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Acetylamino)phenylacetic acid is a chemical compound of interest in various fields of chemistry and pharmacology. Despite restrictions on discussing its applications in drugs and their dosages or side effects, we can delve into the scientific aspects of its synthesis, molecular structure, chemical reactions and properties, and both its physical and chemical properties analysis.

Synthesis Analysis

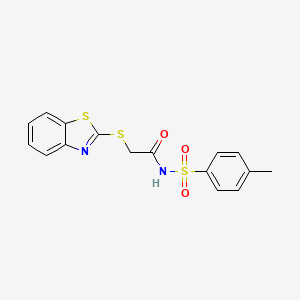

The synthesis of 2-(Acetylamino)phenylacetic acid derivatives has been explored through various methods, including the use of OxymaPure/DIC for the synthesis of α-ketoamide derivatives, showcasing efficiency in terms of purity and yield. The ring-opening of N-acylisatin has been a crucial step, leading to the formation of novel compounds with potential antimicrobial properties (El‐Faham et al., 2013).

Molecular Structure Analysis

The molecular structure and conformations of 2-(Acetylamino)phenylacetic acid derivatives have been analyzed, providing insights into their preferred conformers and interactions. X-ray diffraction analyses have highlighted complex formations with various solvents and the role of coordination polymers in the structural integrity of these compounds (Duarte-Hernández et al., 2015).

Chemical Reactions and Properties

Research has shown the versatility of 2-(Acetylamino)phenylacetic acid derivatives in forming coordination polymers and complexes with metals such as lithium, sodium, and potassium, indicating significant interactions and potential for creating novel materials (Duarte-Hernández et al., 2015).

Physical Properties Analysis

While specific studies on the physical properties of 2-(Acetylamino)phenylacetic acid itself were not identified, the physical properties of related compounds, such as solubility, crystal formation, and molecular geometry, have been thoroughly explored, providing a foundation for understanding the physical characteristics of this compound.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and the conditions under which it forms various derivatives, have been a focus of research. The synthesis process and the conditions such as temperature and solvent choice significantly affect the yield and purity of the resulting compounds, indicating the importance of understanding the chemical properties of 2-(Acetylamino)phenylacetic acid for efficient synthesis (El‐Faham et al., 2013).

Applications De Recherche Scientifique

Anticancer Research

Cinnamic acid derivatives, closely related to the structural motif of 2-(Acetylamino)phenylacetic acid, have shown promise as anticancer agents. The reactivity offered by the phenyl acrylic acid functionality in cinnamic acids facilitates their application in medicinal research, including synthetic antitumor agents. This underscores the potential of structurally similar compounds in cancer research and therapy (De, Baltas, & Bedos-Belval, 2011).

Environmental Science and Degradation Studies

Advanced oxidation processes (AOPs) have been used to treat compounds like acetaminophen in aqueous mediums, leading to the generation of various by-products and degradation pathways. This research highlights the environmental fate of pharmaceuticals and their degradation products, providing insight into the potential environmental applications and impacts of 2-(Acetylamino)phenylacetic acid related compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Industrial and Environmental Toxicology

The review of environmental fate and aquatic effects of certain chemicals indicates the rapid biodegradability and low aquatic toxicity of compounds with similar structures to 2-(Acetylamino)phenylacetic acid. This provides valuable information for assessing the environmental impact and safety of chemical releases into ecosystems (Staples, 2001).

Cellular Research and Yeast Studies

Research on acetic acid, a simple carboxylic acid, in yeast cells has elucidated molecular events involved in cell death, offering insights into potential biomedical applications and biotechnological advancements. This suggests the broader relevance of carboxylic acids in understanding cellular mechanisms and developing yeast strains for industrial purposes (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021).

Biotechnological Applications

The unique metabolism of acetic acid bacteria in oxidative fermentation underscores their importance in the production of vinegar and fermented beverages, with implications for food science, industry, and health benefits. This emphasizes the potential for biotechnological exploitation of carboxylic acids in traditional and innovative products (Lynch, Zannini, Wilkinson, Daenen, & Arendt, 2019).

These findings illustrate the broad scientific research applications of compounds structurally related or similar to "2-(Acetylamino)phenylacetic acid," spanning from anticancer research and environmental science to industrial applications and cellular biology. The versatility of these compounds in scientific research underscores their potential in advancing knowledge across various domains.

Propriétés

IUPAC Name |

2-(2-acetamidophenyl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(14)15/h2-5H,1H3,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDOFIAJRUIUIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186088 |

Source

|

| Record name | N-Acetylisatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Acetylamino)phenyl](oxo)acetic acid | |

CAS RN |

32375-61-4 |

Source

|

| Record name | N-Acetylisatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032375614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylisatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol](/img/structure/B1224917.png)

![2-[[5-(1-Benzotriazolylmethyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(2-fluorophenyl)ethanone](/img/structure/B1224920.png)

![N-[[4-(4-chlorophenoxy)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224923.png)

![6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1224927.png)

![3-[(6-Bromo-3-butyl-2-methyl-4-quinolinyl)thio]propanenitrile](/img/structure/B1224928.png)

![3-Ethyl-4-oxo-1-phthalazinecarboxylic acid [2-[2-(2,4-dioxo-3-thiazolidinyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1224931.png)

![3-chloro-N-[3-(4-morpholinyl)propyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B1224935.png)

![3-[3-[2-(2-Carbamoylphenoxy)-1-oxoethyl]-2,5-dimethyl-1-pyrrolyl]propanoic acid methyl ester](/img/structure/B1224939.png)

![1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone](/img/structure/B1224941.png)